molecular formula C18H23N5O2 B4506975 1-{2-[4-(pyridin-3-yloxy)piperidin-1-yl]pyrimidin-4-yl}pyrrolidin-3-ol

1-{2-[4-(pyridin-3-yloxy)piperidin-1-yl]pyrimidin-4-yl}pyrrolidin-3-ol

Cat. No.: B4506975
M. Wt: 341.4 g/mol
InChI Key: LZXZISCJXNZYLW-UHFFFAOYSA-N
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Description

1-{2-[4-(pyridin-3-yloxy)piperidin-1-yl]pyrimidin-4-yl}pyrrolidin-3-ol is a useful research compound. Its molecular formula is C18H23N5O2 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.18517499 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Medicinal Chemistry

The compound of interest is a part of a broader class of chemicals that have significant implications in medicinal chemistry. A method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a structurally related compound, demonstrates the importance of such chemicals in creating rigid diamines, which are crucial for medicinal applications. This synthesis method is noted for its potential scalability and simplicity compared to previous methods, highlighting the compound's relevance in large-scale production for pharmaceuticals (Smaliy et al., 2011).

Anticancer Activities

Substituted pyrimidines, including derivatives structurally similar to the compound , have been investigated for their anticancer activities. A study found that certain 1,3-dialkylated-pyrimidin-2,4-diones exhibit significant anticancer activities across various human tumor cell lines. The presence of substituents like piperidine/pyrrolidine at specific positions on the compound significantly increases its anticancer efficacy, indicating the potential of such compounds in developing new cancer treatments (Singh & Paul, 2006).

Anti-Angiogenic and DNA Cleavage Activities

Research into novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives has shown significant anti-angiogenic and DNA cleavage activities. These compounds effectively inhibited the formation of blood vessels in vivo and exhibited potent DNA-binding/cleavage abilities. Such activities suggest their potential as anticancer agents by impacting both angiogenesis and DNA integrity in cancer cells (Kambappa et al., 2017).

Antiviral and Antitumor Activities

A series of compounds including 3,5-bis(arylidene)-4-piperidones and related pyridine-containing structures were synthesized and screened for their antiviral and antitumor activities. Some compounds showed activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), as well as broad-spectrum antitumor activity, highlighting the importance of structural variations in pyridine derivatives for medicinal chemistry (El-Subbagh et al., 2000).

Anticonvulsant Properties

The structural and electronic properties of anticonvulsant drugs, including compounds with a pyridine moiety similar to the compound of interest, have been analyzed to understand their pharmacological effects better. Crystal structures and molecular orbital calculations reveal how certain substitutions influence the compounds' efficacy, providing insights into designing more effective anticonvulsant medications (Georges et al., 1989).

Corrosion Inhibition

Piperidine derivatives have been studied for their corrosion inhibition properties on iron, a field outside traditional medicinal applications but still relevant to scientific research. Quantum chemical calculations and molecular dynamics simulations were used to assess the adsorption and inhibition efficiency of these compounds, demonstrating their potential in protecting metals from corrosion (Kaya et al., 2016).

Properties

IUPAC Name

1-[2-(4-pyridin-3-yloxypiperidin-1-yl)pyrimidin-4-yl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c24-14-4-9-23(13-14)17-3-8-20-18(21-17)22-10-5-15(6-11-22)25-16-2-1-7-19-12-16/h1-3,7-8,12,14-15,24H,4-6,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXZISCJXNZYLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CN=CC=C2)C3=NC=CC(=N3)N4CCC(C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.